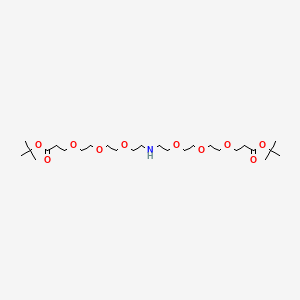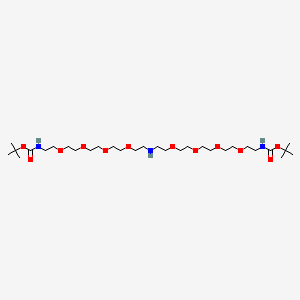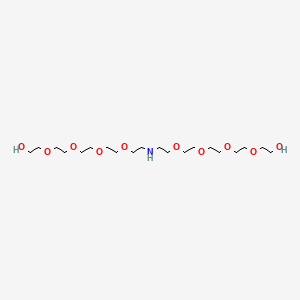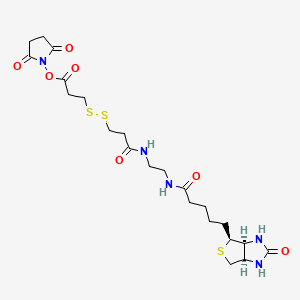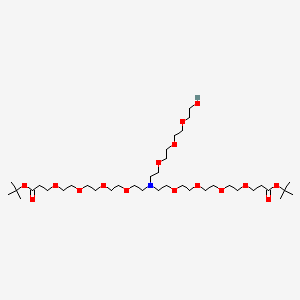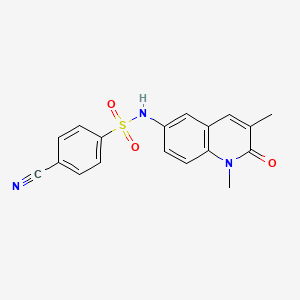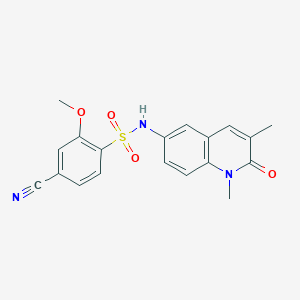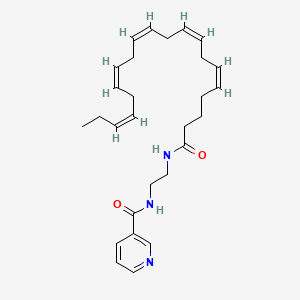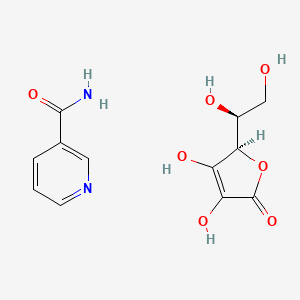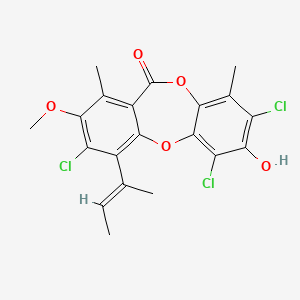
Nrf2-Activator-12G
Descripción general
Descripción
Nrf2-Activator-12G, also known as compd 12g, is an activator of Nrf2 . It induces the expression of nrf2-dependent antioxidant enzymes at both mRNA and protein levels in DAergic neuronal cells . It is used in the study of Parkinson’s Disease .
Synthesis Analysis
While specific synthesis details for this compound were not found, a general method for synthesizing similar compounds involves stirring a mixture of solid support proline–proline dipeptide, Vanillylacetone, and thiophene 3-carbaldehyde in anhydrous DMF under inert conditions .Molecular Structure Analysis
The molecular formula of this compound is C15H13ClO3S . The exact mass is 308.03 and the molecular weight is 308.770 . The compound has a complexity of 427 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 308.8 g/mol . It has a computed XLogP3-AA of 3.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds .Aplicaciones Científicas De Investigación
Neuroprotective Effects of Nrf2 Activation
Phenylethanoid glycosides (PhGs) have been shown to exhibit neuroprotective effects by activating the Nrf2/ARE pathway, which is crucial for defending against oxidative stress and neurodegenerative disorders. This activation leads to the suppression of H2O2-induced cytotoxicity in PC12 cells, suggesting potential therapeutic applications for neuroprotection (Li et al., 2018).
Retinal Disease Treatment
Nrf2 in Retinal Diseases
Nrf2 activation has been identified as a critical defensive mechanism against oxidative stress in the retina. This factor plays a key role in the prevention and potential treatment of age-related macular diseases and other retinal disorders. The efficacy of Nrf2 activators in various retinal pathological models supports their therapeutic application in these diseases (Nakagami, 2016).
Liver Disease Management
Nrf2 Activators in Treating Liver Diseases
Nrf2 activators have shown promise in mitigating toxicant-induced stress and injury in the liver. The activation of the Nrf2-ARE signaling pathway by phytochemical compounds demonstrates potential in combating a variety of liver diseases by regulating cell proliferation, apoptosis, and antioxidant defense mechanisms (Jayasuriya et al., 2021).
Alzheimer’s Disease Therapy
Nrf2 Activation in Alzheimer's Disease
In Alzheimer’s Disease (AD), oxidative stress is a key factor, and Nrf2 impairments are commonly observed. Nrf2 activators have been found to reverse memory and synaptic plasticity impairments in rodent models of AD, suggesting their potential as a novel therapeutic strategy for neurodegenerative disorders including AD (Davies et al., 2021).
Cancer Therapy
Nrf2 in Cancer Progression and Therapy
Mutations in NRF2 can promote malignancy by impairing its recognition by Keap1-Cul3 E3 ligase. The constitutive activation of Nrf2 in cancer cells provides protection against oxidative stress and chemotherapeutic agents, indicating that targeting the Nrf2 pathway could be a therapeutic strategy to enhance current cancer treatments (Shibata et al., 2008).
Antidepressant Effects
Antidepressant Effects of Nrf2 Activators
Nrf2 activators, TBE-31 and MCE-1, have shown antidepressant effects in an inflammation model of depression, suggesting their potential as therapeutic drugs for inflammation-related depression (Yao et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of Nrf2-Activator-12G is the NF-E2-related factor 2 (Nrf2) . Nrf2 is a basic-region leucine zipper transcription factor that defends against endogenous or exogenous stressors . It plays a pivotal role in the coordinated gene expression of antioxidant and detoxifying enzymes, promoting cell survival in adverse environmental or defective metabolic conditions .
Mode of Action
This compound acts as an activator of Nrf2 . When Nrf2 is activated, it moves into the nucleus and binds to the Antioxidant Response Element (ARE) in the DNA . This action triggers the expression of genes that produce enzymes capable of neutralizing harmful free radicals and other oxidants .
Biochemical Pathways
The activation of Nrf2 by this compound affects several biochemical pathways. It induces the expression of Nrf2-dependent antioxidant enzymes at both mRNA and protein levels . These enzymes are involved in various pathways, including those that regulate oxidative stress, inflammation, xenobiotic metabolism and excretion, apoptosis, and autophagy .
Result of Action
The activation of Nrf2 by this compound leads to the transcription of a vast array of genes involved in detoxification, reduction of reactive oxygen species (ROS), and restoration of redox homeostasis . This results in increased cellular defense against oxidative stress, thereby promoting cell survival . In particular, this compound has been shown to induce the expression of nrf2-dependent antioxidant enzymes in DAergic neuronal cells , suggesting potential neuroprotective effects.
Action Environment
Environmental factors can significantly impact the effectiveness of Nrf2 activators . For instance, stressors such as pollution and oxidative stress can influence the activation of Nrf2 . Moreover, physical damage resulting from high temperatures, humidity, and mechanical damage can contribute to oxidative challenges , potentially affecting the efficacy and stability of this compound.
Análisis Bioquímico
Biochemical Properties
Nrf2-Activator-12G interacts with various enzymes, proteins, and other biomolecules. It is involved in the activation of Nrf2, which in turn induces several cytoprotective and detoxifying gene expressions . This increases the sensitivity of cells to oxidants and electrophiles .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. By activating Nrf2, it can increase the expression of several cytoprotective genes, thereby protecting cells and tissues from multiple sources of damage including electrophilic, xenobiotic, metabolic, and oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with Nrf2. One mechanism of Nrf2 activation relies on disconnection from the Keap1 homodimer through the oxidation of cysteine at specific sites of Keap1 . The free Nrf2 then enters the nucleus, dimerizes with small musculoaponeurotic fibrosarcoma proteins (sMafs), and binds to the antioxidant response element (ARE) sequence of the target genes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Transient Nrf2 activation by its specific activators, such as this compound, has protective roles against carcinogenesis and cancer development . Permanent activation of Nrf2 promotes various cancer properties, including malignant progression, chemo/radio resistance, and poor patient prognosis .
Metabolic Pathways
This compound is involved in the Nrf2 pathway, a significant cell defense procedure against exogenous or endogenous stressors . It interacts with enzymes such as Keap1 and influences metabolic flux and metabolite levels .
Transport and Distribution
The activation of Nrf2, which this compound is involved in, is known to occur in the cytoplasm of cells .
Subcellular Localization
Nrf2, which this compound activates, is known to be present in an inactive state in the cytoplasm of cells under non-stressed conditions . Upon activation, Nrf2 moves into the nucleus .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Nrf2-Activator-12G involves the reaction of 2,4-dimethylbenzaldehyde with 4-bromoaniline followed by a series of reactions to form the final product.", "Starting Materials": [ "2,4-dimethylbenzaldehyde", "4-bromoaniline", "sodium hydride", "methyl iodide", "palladium on carbon", "triethylamine", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: 2,4-dimethylbenzaldehyde is reacted with 4-bromoaniline in the presence of sodium hydride to form 2,4-dimethyl-N-(4-bromophenyl)benzamide.", "Step 2: The above product is then reacted with methyl iodide in the presence of palladium on carbon and triethylamine to form 2,4-dimethyl-N-(4-(methylamino)phenyl)benzamide.", "Step 3: The above product is then reduced with sodium borohydride in the presence of acetic acid to form 2,4-dimethyl-N-(4-(methylamino)phenyl)benzyl alcohol.", "Step 4: The above product is then reacted with hydrochloric acid to form 2,4-dimethyl-N-(4-(methylamino)phenyl)benzyl chloride.", "Step 5: The above product is then reacted with sodium hydroxide in the presence of ethanol and water to form Nrf2-Activator-12G." ] } | |
Número CAS |
1554271-18-9 |
Fórmula molecular |
C15H13ClO3S |
Peso molecular |
308.77 |
Nombre IUPAC |
(E)-1-Chloro-2-(2-(2-methoxyphenylsulfonyl)vinyl)benzene |
InChI |
InChI=1S/C15H13ClO3S/c1-19-14-8-4-5-9-15(14)20(17,18)11-10-12-6-2-3-7-13(12)16/h2-11H,1H3/b11-10+ |
Clave InChI |
KVDYSDOWSIXKPB-ZHACJKMWSA-N |
SMILES |
O=S(/C=C/C1=CC=CC=C1Cl)(C2=CC=CC=C2OC)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Nrf2-Activator-12G; Nrf2-Activator-12G; Nrf2-Activator-12G; Nrf2 Activator IV; Nrf2 Activator-IV; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



